![molecular formula C11H16ClNO4 B6600786 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride CAS No. 115982-28-0](/img/structure/B6600786.png)
2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride
Overview
Description
2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride, or 2-APPA-HCl, is a synthetic compound that has been used in laboratory experiments for a variety of purposes. The compound is a derivative of the amino acid L-alanine, and is a white crystalline powder. It has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology.
Scientific Research Applications
Subheading Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin
T. Yokoyama (2015) explored the acidolysis mechanism of β-O-4-type lignin model compounds, revealing significant insights into the cleavage processes and the role of specific functional groups. Notably, the study identified a unique hydride transfer mechanism and different reaction pathways depending on the chemical environment, highlighting the complexity and diversity of lignin acidolysis mechanisms. This research provides foundational knowledge for understanding and optimizing lignin breakdown processes, which are crucial for the sustainable utilization of lignocellulosic biomass and the development of novel biorefinery technologies (T. Yokoyama, 2015).
Scientometric Analysis of Herbicide Toxicity
Subheading Global Trends and Gaps in 2,4-D Herbicide Toxicity Studies
Natana Raquel Zuanazzi et al. (2020) conducted a comprehensive scientometric review to map the global trends in research on 2,4-dichlorophenoxyacetic acid (2,4-D) toxicity. This study not only provided an extensive analysis of the research landscape, highlighting the leading contributors and influential research areas but also identified critical research gaps and future directions. Such an analysis is instrumental in guiding subsequent studies and ensuring a focused approach to understanding the multifaceted implications of 2,4-D toxicity on environmental and human health (Natana Raquel Zuanazzi et al., 2020).
properties
IUPAC Name |
2-amino-3-(3,4-dimethoxyphenyl)propanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14;/h3-4,6,8H,5,12H2,1-2H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIFQZYWLFOKRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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